N-(4-mercaptophenyl)propionamide
Description
N-(4-Mercaptophenyl)propionamide is a propionamide derivative featuring a phenyl ring substituted with a sulfhydryl (-SH) group at the para position. Such characteristics may render it valuable in drug design, particularly in targeting enzymes or receptors sensitive to thiol interactions.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-(4-sulfanylphenyl)propanamide |
InChI |
InChI=1S/C9H11NOS/c1-2-9(11)10-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H,10,11) |
InChI Key |
OVWVKAZOYVJMGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-mercaptophenyl)propionamide with structurally related propionamide derivatives, emphasizing substituent effects on biological activity, molecular properties, and applications.
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The nitro group in N-[4-(4-nitrophenoxy)phenyl]-propionamide enhances crystallinity and stability, as evidenced by structural studies . Electron-Donating Groups: The methoxy group in N-(4-methoxyphenyl)propionamide facilitates interactions with EGFR's Ser797 residue, critical for kinase inhibition . Thiol vs. Hydroxyl: Compared to N-(4-hydroxyphenyl)propionamide (a paracetamol impurity), the mercapto analog’s -SH group may improve metal-binding capacity, relevant in antioxidant or protease-inhibiting applications .
Therapeutic Potential: Fluorinated derivatives (e.g., compound 21 in ) exhibit potent anti-inflammatory activity (57.2% CPE inhibition), likely due to enhanced membrane permeability from fluorine’s lipophilicity . Thiadiazole-containing propionamides demonstrate selective cytotoxicity against hepatocarcinoma cells, suggesting that heterocyclic substituents modulate target specificity .
Synthetic Flexibility :
- Propionamides with sulfonyl or sulfonamide groups (e.g., ) are synthetically versatile, enabling conjugation with bioactive scaffolds for drug discovery .
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